(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Asymmetric Synthesis Chiral Auxiliary Stereoselective Alkylation

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1), also designated as Z-L-Valine NCA or N-Cbz-L-valine N-Carboxyanhydride, is a chiral heterocyclic building block belonging to the α-amino acid N-carboxyanhydride (NCA) class of compounds. It features a stereochemically defined (4S) configuration derived from L-valine and incorporates a benzyloxycarbonyl (Cbz) protecting group on the oxazolidine-2,5-dione ring nitrogen.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
CAS No. 158257-41-1
Cat. No. B023625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate
CAS158257-41-1
Synonyms(S)-4-(1-Methylethyl)-2,5-dioxo-3-oxazolidinecarboxylic Acid Phenylmethyl Ester; _x000B_N-Cbz-L-valine N-Carboxyanhydride; 
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
InChIKeyPBXWOGVKYLPBQY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

158257-41-1 | (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate: Chiral Oxazolidine-2,5-dione for Asymmetric Synthesis and Peptide Chemistry


(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1), also designated as Z-L-Valine NCA or N-Cbz-L-valine N-Carboxyanhydride, is a chiral heterocyclic building block belonging to the α-amino acid N-carboxyanhydride (NCA) class of compounds. It features a stereochemically defined (4S) configuration derived from L-valine and incorporates a benzyloxycarbonyl (Cbz) protecting group on the oxazolidine-2,5-dione ring nitrogen [1]. With a molecular formula of C₁₄H₁₅NO₅ and a molecular weight of 277.27 g/mol, this compound exists as a white crystalline solid that is soluble in chloroform and tetrahydrofuran, with a predicted pKa of −3.15 ± 0.40 .

Why Generic Substitution of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate Fails: Differential Reactivity in Asymmetric and Peptide Synthesis


Generic substitution of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) with structurally related oxazolidine-2,5-diones is scientifically unsound due to critical differential factors: (1) stereochemical identity—the (S)-enantiomer derived from L-valine and its (R)-counterpart (CAS 178614-85-2) produce opposite stereochemical outcomes in asymmetric induction ; (2) protecting group orthogonality—the Cbz group on the oxazolidine nitrogen confers distinct deprotection conditions (hydrogenolysis over Pd/C) compared to Boc-protected analogs (CAS 141468-55-5) which require acidic cleavage, rendering them non-interchangeable in orthogonal synthetic strategies ; and (3) the pre-activated NCA ring structure provides uniquely controlled reactivity for peptide coupling that simple N-Cbz-L-valine (CAS 1149-26-4) cannot match without additional carboxyl activation steps [1].

Quantitative Evidence Guide: (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate Versus Comparators in Stereocontrol, Orthogonal Protection, and Pre-Activation Efficiency


Chiral Purity Differentiation: Defined (4S) Configuration of CAS 158257-41-1 Versus (R)-Enantiomer for Enantiocomplementary Synthesis

The target compound (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) possesses a stereochemically defined (4S) configuration with the chiral center derived from L-valine, as confirmed by its InChIKey (PBXWOGVKYLPBQY-NSHDSACASA-N) and the specific [C@@H] stereodescriptor at position 4 of the oxazolidine ring [1]. In contrast, the (R)-enantiomer (CAS 178614-85-2) bears the opposite stereochemistry . Selection of the (4S)-configured compound is mandatory when synthetic routes require L-amino acid stereochemical induction, as the (R)-enantiomer will yield the opposite absolute configuration in asymmetric alkylations and acylations .

Asymmetric Synthesis Chiral Auxiliary Stereoselective Alkylation

Protecting Group Orthogonality: Cbz Group of CAS 158257-41-1 Versus Boc-Protected Analog for Compatible Deprotection Strategies

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) incorporates a benzyloxycarbonyl (Cbz) protecting group on the oxazolidine nitrogen, which undergoes selective cleavage via catalytic hydrogenolysis (H₂ over Pd/C) under neutral conditions [1]. This contrasts with the Boc-protected analog (S)-tert-butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 141468-55-5), which requires acidic conditions (e.g., TFA or HCl) for N-deprotection . The Cbz group confers orthogonal deprotection compatibility when synthetic sequences involve acid-sensitive functionalities, enabling sequential deprotection strategies that cannot be executed with Boc-protected NCAs [2].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Structural Pre-Activation Efficiency: NCA Ring of CAS 158257-41-1 Versus Non-Activated N-Cbz-L-Valine for Peptide Coupling

The target compound (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) contains the N-carboxyanhydride (NCA) heterocyclic core—a fused oxazolidine-2,5-dione ring system—which serves as a pre-activated amino acid derivative capable of direct nucleophilic attack at the C5 carbonyl by amines without requiring additional coupling reagents . In contrast, N-Cbz-L-valine (CAS 1149-26-4), the non-cyclized Cbz-protected L-valine, necessitates separate carboxyl activation using coupling agents such as DCC, HOBt, or HATU prior to peptide bond formation [1]. The NCA structure eliminates an entire synthetic step (carboxyl activation) while also preventing racemization at the α-carbon during coupling due to the constrained ring geometry [2].

Peptide Synthesis Activated Ester N-Carboxyanhydride

Recommended Application Scenarios for (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) Based on Differential Evidence


Valganciclovir and Valacyclovir API Synthesis: Use as L-Valine NCA Intermediate for Prodrug Esterification

The compound (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) serves as the activated L-valine NCA intermediate in the synthesis of valganciclovir hydrochloride, where it condenses with silylated ganciclovir to form a monoprotected valganciclovir derivative, followed by hydrogenolytic Cbz deprotection over Pd/C in methanol/HCl [1]. This specific application exploits both the (4S) stereochemistry (derived from L-valine) and the orthogonal Cbz protection that survives the coupling conditions but is selectively removed by hydrogenolysis after ester formation [2].

Evans Chiral Auxiliary Methodology: Diastereoselective Alkylation and Acylation with Defined (4S) Configuration

The dioxooxazolidine core of CAS 158257-41-1 functions as an Evans-type chiral auxiliary in asymmetric synthesis, where the (4S)-isopropyl substitution pattern dictates facial selectivity in enolate alkylations and acylations [1]. The benzyl ester moiety participates in chelation-controlled transition states that govern diastereoselectivity, while the constrained NCA ring geometry minimizes rotational freedom at the chiral center, resulting in predictable stereochemical outcomes [2].

Controlled Ring-Opening Polymerization: Synthesis of Sequence-Defined Polypeptides with Cbz-Protected Valine Residues

The N-carboxyanhydride functionality of CAS 158257-41-1 enables controlled ring-opening polymerization (ROP) initiated by primary amines to produce polypeptides with defined L-valine sequences [1]. The Cbz protecting group remains intact during polymerization, allowing post-polymerization deprotection under orthogonal hydrogenolysis conditions that are compatible with acid-sensitive peptide backbone functionalities [2].

Synthesis of N-Protected Valine-Containing Enzyme Inhibitors and Bioactive Heterocycles

The dual electrophilic character of the oxazolidine-2,5-dione ring—possessing reactive carbonyls at both C2 and C5 positions—enables regioselective nucleophilic ring-opening with diverse nucleophiles (amines, alcohols, thiols) to construct Cbz-valine-containing amides, esters, and thioesters without racemization [1]. This reactivity profile is particularly advantageous for generating libraries of valine-modified enzyme inhibitors where stereochemical integrity at the α-carbon is critical for target binding [2].

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